Biapenem

Description

Historical Context of Carbapenem (B1253116) Development

The journey of carbapenems, a class of β-lactam antibiotics, began in the late 1960s with the search for β-lactamase inhibitors to combat rising penicillin resistance. nih.gov The first breakthrough came in 1976 with the isolation of thienamycin (B194209) from the bacterium Streptomyces cattleya. nih.govmicrobiologyresearch.org Thienamycin exhibited a remarkably broad spectrum of antibacterial activity and potent β-lactamase inhibitory properties. nih.gov This discovery was pivotal, as thienamycin became the parent compound and structural model for all subsequent carbapenems. nih.govresearchgate.net

Despite its potency, thienamycin's clinical utility was hampered by its inherent chemical instability. microbiologyresearch.orgoup.com This led to the development of more stable synthetic derivatives. The first carbapenem to be approved for clinical use was imipenem (B608078) in 1985. nih.gov Like its parent compound, imipenem demonstrated a broad spectrum of activity and high affinity for penicillin-binding proteins (PBPs). nih.gov However, it was susceptible to degradation by dehydropeptidase-I (DHP-I), an enzyme located in the human renal brush border. researchgate.netnih.gov To overcome this, imipenem was co-administered with a DHP-I inhibitor, cilastatin (B194054). nih.gov

The need for carbapenems that did not require a DHP-I inhibitor spurred further research, leading to the development of a new generation of carbapenems. This included meropenem (B701), ertapenem (B1671056), doripenem, and this compound, all designed to have greater stability against DHP-I. researchgate.netnih.gov These newer agents offered various improvements in their spectrum of activity and pharmacokinetic profiles. cmac-journal.ru this compound, for instance, was developed by Lederle and American Cyanamid and approved for marketing in Japan in 2002. google.com It is noted for its stability against DHP-I, eliminating the need for a co-administered inhibitor. researchgate.net

| Year | Development | Significance |

|---|---|---|

| 1976 | Isolation of Thienamycin | First carbapenem discovered; served as the model for subsequent carbapenems. nih.govmicrobiologyresearch.org |

| 1985 | Clinical Introduction of Imipenem | First carbapenem available for clinical use; required co-administration with cilastatin to inhibit DHP-I degradation. nih.gov |

| 1993 | Approval of Panipenem/betamipron in Japan | Another early carbapenem requiring a DHP-I inhibitor (betamipron). nih.govwikipedia.org |

| 1996 | Approval of Meropenem in the US | A carbapenem with increased stability to DHP-I and enhanced activity against Gram-negative bacteria. researchgate.netwikipedia.org |

| 2001 | Approval of Ertapenem | A carbapenem with a longer half-life allowing for once-daily dosing, but with a narrower spectrum of activity (not active against non-fermenters). nih.govcmac-journal.ru |

| 2002 | Approval of this compound in Japan | A parenteral carbapenem with high stability against DHP-I and a broad spectrum of activity. researchgate.netgoogle.com |

Significance of this compound within β-Lactam Antibiotics

This compound holds a significant position within the β-lactam antibiotics, particularly among the carbapenems, due to its distinct structural features and broad utility. As with other carbapenems, its mechanism of action involves inhibiting bacterial cell wall synthesis by binding to essential penicillin-binding proteins (PBPs). patsnap.comnbinno.compatsnap.com This action disrupts the cross-linking of peptidoglycan, weakening the cell wall and causing bacterial cell lysis and death. patsnap.compatsnap.com

The key attributes that distinguish this compound include:

Broad Spectrum of Activity : this compound is effective against a wide range of bacteria, including Gram-positive and Gram-negative aerobes and anaerobes. researchgate.netpatsnap.com This makes it a valuable agent for treating complex and polymicrobial infections, such as intra-abdominal infections, lower respiratory tract infections, and complicated urinary tract infections. patsnap.comnbinno.com

Stability to Dehydropeptidase-I (DHP-I) : A notable advantage of this compound is its high stability against hydrolysis by the human renal enzyme DHP-I. researchgate.net Unlike imipenem, this compound's structure, which includes a 1β-methyl group, confers this stability, meaning it can be administered without a DHP-I inhibitor like cilastatin. researchgate.net

Resistance to β-Lactamases : this compound's structure makes it resistant to hydrolysis by most common β-lactamases, the enzymes produced by bacteria to inactivate β-lactam antibiotics. patsnap.compatsnap.com This allows it to remain effective against many bacteria that are resistant to other β-lactam antibiotics like penicillins and cephalosporins. google.com Some research also indicates it has higher stability against certain classes of carbapenemases, such as OXA-48 and metallo-β-lactamases like NDM, compared to other carbapenems. microbiologyresearch.organtibiotics-chemotherapy.ru

Tissue Penetration : Following intravenous administration, this compound distributes widely and penetrates well into various body tissues and fluids, including lung tissue, sputum, and abdominal cavity fluid, which is crucial for treating infections in these areas. researchgate.net

Structure

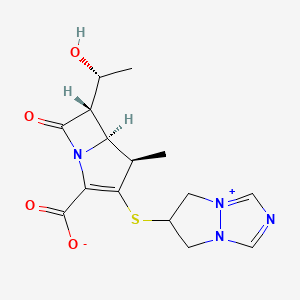

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4S/c1-7-11-10(8(2)20)14(21)19(11)12(15(22)23)13(7)24-9-3-17-5-16-6-18(17)4-9/h5-11,20H,3-4H2,1-2H3/t7-,8-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMBZHPJVKCOMA-YJFSRANCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)[O-])C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)[O-])[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046435 | |

| Record name | Biapenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120410-24-4 | |

| Record name | Biapenem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120410-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biapenem [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120410244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biapenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13028 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Biapenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIAPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR5U3L9ZH1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Biapenem Action

Elucidation of Bacterial Cell Wall Synthesis Inhibition

The structural integrity of the bacterial cell wall, primarily composed of peptidoglycan, is essential for bacterial survival. Biapenem's primary mechanism of action involves the inhibition of the final steps of peptidoglycan synthesis, leading to a compromised cell wall and subsequent cell lysis. plos.orgresearchgate.net

Penicillin-Binding Protein (PBP) Interaction Dynamics

Like all β-lactam antibiotics, this compound's targets are the penicillin-binding proteins (PBPs), a group of bacterial enzymes crucial for the synthesis and remodeling of the peptidoglycan cell wall. plos.orgnih.gov this compound forms a stable, covalent acyl-enzyme complex with the active site serine residue of PBPs. nih.gov This acylation process effectively inactivates the PBP, halting its enzymatic function. nih.gov

This compound exhibits a strong affinity for a variety of PBPs across different bacterial species. In Escherichia coli, it binds most strongly to PBP 2 and PBP 4, and also shows a high affinity for PBP 1a. nih.govmdpi.com In Pseudomonas aeruginosa, this compound demonstrates potent binding to PBP 2 and PBP 1b. nih.govmdpi.com For the Gram-positive bacterium Staphylococcus aureus, PBP 1 is the primary target. nih.gov Studies in Klebsiella pneumoniae have shown that carbapenems, including this compound, bind to all PBPs, with PBP2 and PBP4 being the highest-affinity targets, exhibiting a 50% inhibitory concentration (IC50) of less than 0.0075 mg/liter. mdpi.com

| Bacterial Species | Primary PBP Targets | High-Affinity PBP Targets | IC50 (mg/L) for High-Affinity Targets in K. pneumoniae |

|---|---|---|---|

| Escherichia coli | PBP 2, PBP 4 | PBP 1a | <0.0075 |

| Pseudomonas aeruginosa | PBP 2 | PBP 1b | |

| Staphylococcus aureus | PBP 1 | - |

Peptidoglycan Cross-Linking Disruption

The inactivation of PBPs by this compound directly disrupts the transpeptidation reaction, a critical step in peptidoglycan synthesis. plos.org This reaction is responsible for forming the peptide cross-links between adjacent glycan chains, a process that provides the necessary rigidity and strength to the cell wall. semanticscholar.org By inhibiting the transpeptidase activity of PBPs, this compound prevents the formation of these essential cross-links. researchgate.net The resulting peptidoglycan is structurally weakened and unable to withstand the internal osmotic pressure of the bacterium, ultimately leading to cell lysis and death. plos.orgox.ac.uk

β-Lactamase Stability and Hydrolysis Resistance Profiles

A significant challenge to the efficacy of β-lactam antibiotics is the production of β-lactamases by resistant bacteria. These enzymes hydrolyze the β-lactam ring, rendering the antibiotic inactive. nih.gov this compound, like other carbapenems, exhibits a high degree of stability against many of these enzymes. plos.org

Resistance to Serine β-Lactamases (Classes A, C, D)

This compound demonstrates notable stability against hydrolysis by the majority of serine β-lactamases, which include Ambler classes A, C, and D. mdpi.complos.org This resistance extends to many extended-spectrum β-lactamases (ESBLs) that can inactivate penicillins and cephalosporins. plos.org Research indicates that selected serine β-lactamases hydrolyze carbapenems, such as this compound, at rates that are less than 0.1% of the hydrolysis rate for cephaloridine. plos.org Furthermore, studies have shown that Class A and Class D β-lactamases are unable to confer in vitro resistance to this compound. nih.govmdpi.com this compound acts as a transient inhibitor of these active-site serine enzymes. mdpi.com In the case of some Class D enzymes, the interaction with this compound can lead to the formation of a β-lactone derivative. researchgate.net

| Serine β-Lactamase Class | This compound Stability/Interaction | Relative Hydrolysis Rate (vs. Cephaloridine) |

|---|---|---|

| Class A | High stability, transient inhibitor | <0.1% |

| Class C | High stability | |

| Class D | High stability, can form β-lactone |

Interaction Kinetics with Metallo-β-Lactamases (Classes B1, B2)

In contrast to its stability against serine β-lactamases, this compound is susceptible to hydrolysis by metallo-β-lactamases (MBLs), which belong to Ambler Class B. nih.govnih.gov These zinc-dependent enzymes are potent carbapenem-hydrolyzing agents.

The interaction of this compound with MBLs leads to the opening of the β-lactam ring. mdpi.com For subclass B1 MBLs, such as VIM-1 and VIM-2, the hydrolysis of this compound results in a mixture of tautomerizing enamine and imine products. mdpi.comnih.gov Over time, the thermodynamically favored (2S)-imine becomes the major species observed. mdpi.comnih.gov X-ray crystallography studies have captured a mixture of the (2S)-imine and enamine complexed within the active site of VIM-2, confirming the formation of a transient adduct. nih.gov

With subclass B2 MBLs, the degradation pathway also begins with the hydrolysis of the β-lactam ring. plos.org This initial product then undergoes an intramolecular rearrangement, leading to the formation of a stable bicyclic compound. plos.org This degradation pathway effectively inactivates the antibiotic. plos.org

Influence on Bacterial Efflux Pump Systems

Efflux pumps are a significant mechanism of multidrug resistance in bacteria, actively transporting antibiotics out of the cell and reducing their intracellular concentration. nih.govfrontiersin.orgqeios.com The interaction between an antibiotic and these pumps is a critical determinant of its efficacy. Research into this compound reveals a notable resilience to the effects of several key efflux systems, particularly in Gram-negative pathogens like Pseudomonas aeruginosa.

Detailed studies comparing this compound with other carbapenems against various efflux-mutant strains of P. aeruginosa have highlighted its robust activity. researchgate.netnih.gov One such study investigated its bactericidal effects on strains with deficiencies or overexpression of major Resistance-Nodulation-Division (RND) family efflux pumps, including MexAB-OprM, MexCD-OprJ, and MexXY-OprM. researchgate.netnih.govjst.go.jp

The findings indicate that this compound's potent bactericidal activity is not significantly influenced by these three efflux systems. nih.gov For instance, its activity against P. aeruginosa KG5003, a strain that overexpresses the MexAB-OprM pump, was comparable to its activity against P. aeruginosa KG5001, which is deficient in all three of these major efflux pumps. researchgate.netnih.gov This performance contrasts with that of other β-lactams like meropenem (B701) and ceftazidime, which demonstrated weaker activity against the MexAB-OprM overexpressing strain. nih.gov

Furthermore, this compound was the only carbapenem (B1253116) tested that maintained bactericidal activity against P. aeruginosa KG5007, a strain specifically overexpressing the MexCD-OprJ efflux system. researchgate.netnih.gov This suggests that this compound is a poor substrate for this particular pump, allowing it to evade extrusion and maintain effective concentrations within the bacterial cell.

The table below summarizes the comparative bactericidal activity of this compound and other antibiotics against P. aeruginosa strains with modified efflux pump expression, based on published research findings. researchgate.netnih.gov

| Strain | Relevant Efflux Pump Genotype | This compound Activity | Imipenem (B608078) Activity | Meropenem Activity | Ceftazidime Activity |

| KG5001 | Deficient in MexAB-OprM, MexCD-OprJ, MexXY-OprM | Very Strong | Strong | Strong | - |

| KG5003 | Overexpressing MexAB-OprM | Strong (Similar to KG5001) | Strong (Similar to KG5001) | Weaker than against KG5001 | Weaker than against KG5001 |

| KG5007 | Overexpressing MexCD-OprJ | Maintained Bactericidal Activity | Activity Diminished | Activity Diminished | Activity Diminished |

Antimicrobial Spectrum and Efficacy Research

Broad-Spectrum Activity Against Gram-Positive Bacteria

Biapenem has shown potent activity against various Gram-positive bacteria. Studies have reported its effectiveness against pathogens such as Staphylococcus aureus (including oxacillin-sensitive strains) and Streptococcus pneumoniae. ontosight.aicaymanchem.com The minimum inhibitory concentrations (MICs) against Streptococcus pneumoniae have been reported in the range of 0.06-0.25 μg/mL. ontosight.ai While generally effective, high MICs have been observed for oxacillin-resistant Staphylococcus species and Enterococcus species, consistent with resistance patterns seen with other carbapenems and newer cephalosporins. nih.gov

Table 1: Representative MIC90 Values for this compound Against Gram-Positive Bacteria

| Bacterial Species | MIC90 (μg/mL) | Source |

| Staphylococcus aureus (oxacillin-sensitive) | 0.12 | caymanchem.com |

| Streptococcus pneumoniae | 0.06-0.25 | ontosight.ai |

Broad-Spectrum Activity Against Gram-Negative Bacteria

This compound demonstrates strong activity against a broad range of Gram-negative bacteria. It is effective against pathogens such as Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. ontosight.ai In comparative studies, this compound has been shown to be more active than imipenem (B608078) against members of the family Enterobacteriaceae, with MIC90 values ranging from 0.03 to 1 mg/L for this compound compared to 0.25 to 2 mg/L for imipenem. nih.govkarger.com Against Pseudomonas aeruginosa, this compound and meropenem (B701) were among the most active drugs, with an MIC90 of 1 mg/L. nih.gov Susceptibility rates of ESBL-producing E. coli and K. pneumoniae to this compound by disk diffusion were reported as 100 percent in one study. idthai.org For P. aeruginosa, the susceptibility rate was 70 percent, and for Acinetobacter baumannii, it was 37 percent. idthai.org

Table 2: Representative MIC90 Values and Susceptibility Rates for this compound Against Gram-Negative Bacteria

| Bacterial Species | MIC90 (mg/L) | Susceptibility Rate (Disk Diffusion) | Source |

| Enterobacteriaceae species | 0.03-1 | N/A | nih.govkarger.com |

| Pseudomonas aeruginosa | 1 | 70% | idthai.orgnih.gov |

| ESBL-producing Escherichia coli | N/A | 100% | idthai.org |

| ESBL-producing Klebsiella pneumoniae | N/A | 100% | idthai.org |

| Acinetobacter baumannii | N/A | 37% | idthai.org |

Activity Against Anaerobic Organisms

This compound also exhibits significant activity against anaerobic bacteria. It has been shown to be effective against species such as Bacteroides fragilis and Clostridium species. ontosight.aicaymanchem.com Its activity against anaerobes has been described as comparable to that of imipenem, with an MIC90 of 0.25 mg/L for Bacteroides fragilis. nih.gov

Table 3: Representative MIC90 Values for this compound Against Anaerobic Organisms

| Bacterial Species | MIC90 (μg/mL) | Source |

| Bacteroides fragilis | 0.25 | caymanchem.comnih.gov |

| Clostridium species | 1 | caymanchem.com |

Investigations into Mycobacterium tuberculosis Activity

This compound has been investigated for its potential as an anti-tuberculous agent, demonstrating activity against Mycobacterium tuberculosis (M.tb) in both in vitro and in vivo settings. caymanchem.comasm.orgnih.gov Carbapenems, including this compound, are considered effective targets against drug-resistant M.tb strains due to their unique structural composition, which makes them less susceptible to the β-lactamase activity of M.tb (BlaC). asm.org

This compound has shown efficacy against drug-susceptible strains of Mycobacterium tuberculosis, such as the H37Rv strain. caymanchem.comnih.gov In a mouse model of late-phase acute H37Rv M. tuberculosis infection, this compound treatment (200 mg/kg) was observed to decrease the number of lung colony-forming units (CFUs). caymanchem.com Studies have also demonstrated this compound's anti-mycobacterial potential within macrophages, significantly reducing the number of CFUs of M.tb. nih.gov

Table 4: MIC Values for this compound Against Drug-Susceptible M. tuberculosis Strains

| M. tuberculosis Strain | MIC (mg/L) | Source |

| H37Rv | 2-4 | caymanchem.com |

This compound exhibits antimicrobial activity against rifampicin-resistant Mycobacterium tuberculosis strains both in vitro and in vivo. asm.orgnih.gov Studies have evaluated its activity against low- and high-level rifampicin-resistant strains, such as 115R and 124R. caymanchem.comnih.gov In a mouse model of acute infection, this compound alone was active against these rifampicin-resistant strains. nih.gov

Table 5: MIC Values for this compound Against Rifampicin-Resistant M. tuberculosis Strains

| M. tuberculosis Strain | MIC (mg/L) | Source |

| 115R | 4-8 | caymanchem.com |

| 124R | 8-16 | caymanchem.com |

This compound has demonstrated synergistic bactericidal activity when combined with rifampicin (B610482), a first-line anti-tuberculosis drug, against drug-susceptible M. tuberculosis infections in vitro and in vivo. asm.orgnih.govnih.govfirstwordpharma.com This synergy has been observed in mouse models of tuberculosis chemotherapy. asm.orgnih.gov The combination of rifampicin and this compound has been shown to be effective not only against drug-sensitive M. tuberculosis but also against drug-resistant clinical isolates that are otherwise resistant to rifampicin. nih.govfirstwordpharma.comasm.org In some combinations, this compound and rifampicin at concentrations less than 4- to 16-fold their respective MIC90 values completely inhibited M. tuberculosis growth. asm.org For instance, rifampicin/biapenem concentrations of 0.06/0.4 μg/ml or 0.03/1.56 μg/ml completely inhibited M. tuberculosis growth. asm.org Furthermore, this compound/clavulanate (BP/CL) has shown synergistic interactions in vitro with other anti-tuberculosis agents such as protionamide (B1311), aminosalicylate, and capreomycin, achieving a fractional inhibitory concentration (FIC) of 0.375 for each pairing. nih.gov In a mouse tuberculosis infection model, the efficacy of a cocktail of levofloxacin (B1675101) + pyrazinamide (B1679903) + protionamide + aminosalicylate against M.tb increased when combined with BP/CL, achieving efficacy similar to that of the positive control treatment (isoniazid + rifampin + pyrazinamide) after two months of treatment. nih.gov

Comparative Antimicrobial Efficacy Studies with Other Carbapenems

Comparative studies have evaluated this compound's antimicrobial efficacy against other clinically available carbapenems, including imipenem, meropenem, doripenem, and ertapenem (B1671056), across a diverse range of bacterial pathogens.

Against Gram-Negative Bacteria: this compound demonstrates potent activity against Enterobacteriaceae. For Escherichia coli, MIC50/90 values for this compound were reported at 0.06/0.125 mg/L, comparable to meropenem (0.06/0.06 mg/L) and lower than imipenem (0.125/0.25 mg/L) in some studies. cmac-journal.ru Against Extended-Spectrum Beta-Lactamase (ESBL)-producing E. coli, this compound showed 100% susceptibility rates, with MIC50/90 values of 0.06/0.06 mg/L. idthai.org Similarly, for Klebsiella pneumoniae, this compound's MIC50/90 were 0.5/16 mg/L, while both imipenem and meropenem had 0.5/32 mg/L, and ertapenem had 2/32 mg/L. cmac-journal.ru this compound generally appears as active as meropenem against most Gram-negative bacteria, with some exceptions like Klebsiella ornithinolytica and Proteus mirabilis, where meropenem might show slightly better activity. nih.gov

For Pseudomonas aeruginosa, this compound and meropenem were identified as highly active, with an MIC90 of 1 mg/L in one study. nih.gov Another study reported MIC50/90 values for this compound against P. aeruginosa as 8/64 mg/L for nosocomial isolates and 0.5/16 mg/L for community-acquired isolates, which were comparable to imipenem and meropenem. cmac-journal.ru this compound has shown greater potency against P. aeruginosa than imipenem in some earlier studies, with two-fold more potency. nih.govmicrobiologyresearch.org Against meropenem-resistant K. pneumoniae and P. aeruginosa isolates, this compound exhibited lower MIC50/90 values than meropenem, suggesting potential utility against these resistant strains. antibiotics-chemotherapy.ru

Regarding Acinetobacter spp., this compound's MIC50/90 values were 64/128 mg/L, comparable to imipenem (64/128 mg/L) and meropenem (128/128 mg/L). cmac-journal.ru All Acinetobacter baumannii/calcoaceticus complex isolates tested in one study were susceptible to this compound, with MIC50 <0.03 and MIC90 = 0.25 µg/ml. nih.gov this compound has also been noted as the most potent among carbapenems against Acinetobacter anitratus. core.ac.uk

Against Gram-Positive Bacteria: this compound's activity against Gram-positive organisms is generally comparable to imipenem. nih.gov It shows good bactericidal activity against Streptococcus pneumoniae, Streptococcus pyogenes, and methicillin-susceptible Staphylococcus aureus (MSSA). researchgate.net However, this compound was found to be slightly less active against coagulase-negative staphylococci and Enterococcus species compared to meropenem, although the difference was not statistically significant. nih.gov High MICs for this compound were observed for oxacillin-resistant Staphylococcus spp. and Enterococcus spp., similar to other carbapenems and newer cephalosporins. nih.gov

Against Anaerobic Bacteria: this compound is as potent as imipenem against anaerobic bacteria, including the Bacteroides fragilis group, with an MIC90 of 0.25 mg/L. nih.gov Studies involving this compound in combination with RPX7009 (a serine β-lactamase inhibitor) have shown that this compound's activity against Bacteroides species, particularly imipenem-nonsusceptible strains, was comparable to imipenem and superior to meropenem, doripenem, and ertapenem. nih.govasm.org

Minimum Inhibitory Concentration (MIC) Determinations Across Pathogens

Minimum Inhibitory Concentration (MIC) values are crucial for assessing the potency of an antimicrobial agent against specific pathogens. This compound exhibits a broad range of MIC values depending on the bacterial species.

Key MIC Determinations:

Enterobacteriaceae: MIC90 values for Enterobacteriaceae species ranged from 0.03 to 1 mg/L for this compound, compared to 0.25 to 2 mg/L for imipenem. nih.gov For ESBL-producing Escherichia coli, MIC50/90 for this compound were 0.06/0.06 mg/L. idthai.org For ESBL-producing Klebsiella pneumoniae, MIC50/90 for this compound were 0.125/0.25 mg/L. idthai.org

Pseudomonas aeruginosa: The MIC90 for this compound against P. aeruginosa was 1 mg/L. nih.gov For clinical isolates of P. aeruginosa, MIC50/90 values for this compound were 1/32 mg/L. idthai.org In studies involving meropenem-resistant P. aeruginosa, this compound's MIC90 was 256 mg/L, compared to meropenem's 512 mg/L. antibiotics-chemotherapy.ru

Acinetobacter baumannii: this compound's MIC50/90 against A. baumannii were 32/64 mg/L. idthai.org

Staphylococcus aureus: MICs for S. aureus ATCC 29213 were <0.06 mg/L for this compound, imipenem, and meropenem. psu.edu

Anaerobic Bacteria: For recent consecutive strains of Bacteroides species, the MIC90 for this compound-RPX7009 was 1 µg/ml, while for meropenem it was 4 µg/ml. nih.govasm.org Other Bacteroides fragilis group species showed a MIC90 of 0.5 µg/ml for both this compound-RPX7009 and meropenem. asm.org MIC90s for this compound-RPX7009 were 0.25 µg/ml for Prevotella spp., 0.125 µg/ml for Fusobacterium nucleatum and Fusobacterium necrophorum, 2 µg/ml for Fusobacterium mortiferum, 0.5 µg/ml for Fusobacterium varium, <0.5 µg/ml for Gram-positive cocci and rods, and 0.03 to 8 µg/ml for clostridia. asm.org For Clostridium difficile, the MIC was 8 µg/ml. asm.org

Resistant Strains: Against NDM-1 producing K. pneumoniae ATCC BAA-2146, this compound had an MIC of 8 µg/ml, compared to meropenem at 64 µg/ml and imipenem at 32 µg/ml. frontiersin.org

The following tables summarize some of the reported MIC data for this compound and other carbapenems.

Table 1: Comparative MIC50/90 Values (mg/L) for this compound and Other Carbapenems Against Select Gram-Negative Bacteria

| Pathogen | This compound (MIC50/90) | Imipenem (MIC50/90) | Meropenem (MIC50/90) | Ertapenem (MIC50/90) | Source |

| Escherichia coli | 0.06/0.125 | 0.125/0.25 | 0.06/0.06 | 0.015/0.125 | cmac-journal.ru |

| ESBL-producing E. coli | 0.06/0.06 | - | - | - | idthai.org |

| Klebsiella pneumoniae | 0.5/16 | 0.5/32 | 0.5/32 | 2/32 | cmac-journal.ru |

| ESBL-producing K. pneumoniae | 0.125/0.25 | - | - | - | idthai.org |

| Pseudomonas aeruginosa (Nosocomial) | 8/64 | 8/128 | 16/64 | - | cmac-journal.ru |

| Pseudomonas aeruginosa (Community-acquired) | 0.5/16 | 1/16 | 0.5/32 | - | cmac-journal.ru |

| Acinetobacter spp. | 64/128 | 64/128 | 128/128 | - | cmac-journal.ru |

| Acinetobacter baumannii | 32/64 | - | - | - | idthai.org |

Table 2: Comparative MIC90 Values (mg/L) for this compound and Other Carbapenems Against Select Pathogens

| Pathogen | This compound (MIC90) | Imipenem (MIC90) | Meropenem (MIC90) | Source |

| Enterobacteriaceae spp. | 0.03-1 | 0.25-2 | - | nih.gov |

| Pseudomonas aeruginosa | 1 | - | 1 | nih.gov |

| Bacteroides fragilis | 0.25 | 0.25 | - | nih.gov |

Table 3: MIC Values (µg/ml) for this compound and Comparators Against NDM-1 Producing K. pneumoniae ATCC BAA-2146

| Antibiotic | MIC (µg/ml) | Source |

| This compound | 8 | frontiersin.org |

| Meropenem | 64 | frontiersin.org |

| Imipenem | 32 | frontiersin.org |

Table 4: MIC50/90 Values (mg/L) for this compound and Meropenem Against Meropenem-Resistant Isolates

| Pathogen | This compound (MIC50/90) | Meropenem (MIC50/90) | Source |

| Klebsiella pneumoniae | 4/- | 16/- | antibiotics-chemotherapy.ru |

| Pseudomonas aeruginosa | -/256 | -/512 | antibiotics-chemotherapy.ru |

Pharmacokinetic and Pharmacodynamic Research

Population Pharmacokinetics Modeling and Analysis

Population pharmacokinetic (PPK) modeling is a statistical approach used to quantify the typical pharmacokinetic characteristics of a drug and the sources of variability in a target patient population. For Biapenem, two-compartment models have frequently been found to best describe its distribution and elimination patterns in both adult and pediatric patients. frontiersin.orgnih.govnih.gov In a study of septic patients, a two-compartment PPK model with first-order elimination was characterized by parameters for clearance (CL), central volume (V1), peripheral volume (V2), and intercompartmental clearance (Q). frontiersin.orgnih.gov

Covariate analysis in PPK studies identifies patient-specific factors that can explain variability in drug exposure. For this compound, renal function is a primary determinant of its elimination.

Creatinine (B1669602) Clearance (CLcr): Multiple studies have identified creatinine clearance as the most significant covariate influencing this compound's clearance (CL). frontiersin.orgnih.govnih.gov This relationship underscores the importance of renal function in the drug's excretion. In pediatric patients, a model established the clearance as CL (L/h) = 0.0458 x CLcr. nih.gov A study focused on peritoneal fluid penetration in adult patients found a similar relationship: CL (L/h) = 0.036 x CL(Cr) + 4.88. nih.gov

Blood Urea (B33335) Nitrogen (BUN): A 2024 study involving 317 septic patients identified Blood Urea Nitrogen (BUN) as a significant covariate influencing this compound's intercompartmental clearance (Q), the rate of transfer between central and peripheral compartments. frontiersin.orgnih.gov

Total Body Weight (TBW): In pediatric populations, total body weight has been identified as a key covariate for the volume of distribution of the central compartment (Vc). nih.gov

Table 1: Identified Covariates Affecting this compound Pharmacokinetic Parameters The following is an interactive data table. You can sort and filter the data by clicking on the headers.

| Covariate | Pharmacokinetic Parameter Affected | Patient Population | Reference |

|---|---|---|---|

| Creatinine Clearance (CLcr) | Clearance (CL) | Septic Adults | frontiersin.org, nih.gov |

| Blood Urea Nitrogen (BUN) | Intercompartmental Clearance (Q) | Septic Adults | frontiersin.org, nih.gov |

| Creatinine Clearance (CLcr) | Clearance (CL) | Pediatric Patients | nih.gov |

| Total Body Weight (TBW) | Central Volume of Distribution (Vc) | Pediatric Patients | nih.gov |

This compound is known to exhibit significant inter-individual variability in its pharmacokinetic properties. frontiersin.orgnih.govfrontiersin.org This means that even when given the same dose, different patients can have substantially different concentrations of the drug in their blood. nih.govfrontiersin.org This variability is particularly pronounced in critically ill populations, such as those with sepsis, due to physiological changes like fluid shifts that can alter the volume of distribution for water-soluble drugs like this compound. frontiersin.orgnih.gov This high variability is a key reason for the development of population pharmacokinetic models, which aim to account for these differences and help predict individual patient exposures. frontiersin.org

Tissue and Fluid Penetration Studies

For an antibiotic to be effective, it must penetrate the site of infection in sufficient concentrations. Studies have been conducted to measure this compound's distribution into various biological fluids and tissues.

The penetration of this compound into the peritoneal fluid is critical for treating intra-abdominal infections. A study in patients undergoing abdominal surgery analyzed drug concentrations in both plasma and peritoneal fluid (PF). nih.gov

A three-compartment model was developed to fit the data, representing the central (plasma), peripheral, and peritoneal compartments. nih.gov The model demonstrated that the probabilities of achieving bactericidal exposure targets in peritoneal fluid were greater than or equal to those in plasma, supporting its use for intra-abdominal infections. nih.gov

Table 2: Population Pharmacokinetic Parameters of this compound in a Peritoneal Fluid Model The following is an interactive data table. You can sort and filter the data by clicking on the headers.

| Parameter | Description | Value | Unit |

|---|---|---|---|

| CL | Clearance | 0.036 x CL(Cr) + 4.88 | L/h |

| V1 | Central Volume of Distribution | 6.95 | L |

| Q2 | Intercompartmental Clearance (Central-Peripheral) | 2.05 | L/h |

| V2 | Peripheral Volume of Distribution | 3.47 | L |

| Q3 | Intercompartmental Clearance (Central-Peritoneal) | 13.7 | L/h |

Source: nih.gov

Effective treatment of biliary tract infections requires adequate antibiotic concentrations in the bile. Research in surgery patients has investigated the pharmacokinetics of this compound in this fluid. nih.govasm.orgresearchgate.net

Studies show that this compound penetrates into bile, with mean bile-to-plasma ratios of approximately 0.24 to 0.25 based on maximum drug concentration (Cmax) and 0.30 to 0.38 based on the area under the drug concentration-time curve (AUC). nih.govasm.orgresearchgate.net Monte Carlo simulations based on these pharmacokinetic data have been used to establish site-specific pharmacodynamic breakpoints, which are the highest minimum inhibitory concentrations (MICs) at which a high probability of therapeutic success is expected. nih.govasm.orgresearchgate.net

Table 3: Biliary Penetration and Pharmacodynamic Breakpoints for this compound The following is an interactive data table. You can sort and filter the data by clicking on the headers.

| Parameter | Value | Reference |

|---|---|---|

| Mean Bile/Plasma Ratio (Cmax) | 0.24 - 0.25 | nih.gov, asm.org, researchgate.net |

| Mean Bile/Plasma Ratio (AUC) | 0.30 - 0.38 | nih.gov, asm.org, researchgate.net |

| Biliary Pharmacodynamic Breakpoint (0.3 g q8h) | 0.5 mg/L | nih.gov, asm.org, researchgate.net |

This compound's ability to penetrate other key sites has also been evaluated.

Brain Tissue: In a mouse model comparing several carbapenems, this compound showed the lowest degree of brain tissue penetration. The penetration, defined as the ratio of the area under the curve in brain tissue to the free fraction in plasma (fAUC), was 0.002 for this compound. researchgate.net This was lower than for Imipenem (B608078) (0.016), Doripenem (0.008), and Meropenem (B701) (0.004). researchgate.net

Cerebrospinal Fluid (CSF): The pharmacokinetics and pharmacodynamics of this compound in human cerebrospinal fluid have been a subject of investigation to determine its potential utility in central nervous system infections. researchgate.net

Bronchial Epithelial Lining Fluid: Studies in healthy volunteers have compared the pharmacodynamics of this compound in bronchial epithelial lining fluid, a key site for respiratory tract infections. nih.gov

Pharmacodynamic Target Attainment Studies

Pharmacodynamic target attainment research for this compound focuses on determining the exposure required for antibacterial efficacy and the probability of achieving this target with various dosing strategies. These studies are crucial for optimizing treatment regimens, particularly for severe infections and in specific patient populations.

The primary pharmacodynamic parameter that correlates with the bactericidal activity of this compound, like other carbapenems, is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT>MIC). frontiersin.org This time-dependent killing action is a cornerstone of its efficacy. frontiersin.orgnih.govfrontiersin.org

Different %fT>MIC targets have been proposed based on preclinical models and clinical studies. For carbapenems generally, a target of 40% fT>MIC is often cited as sufficient for achieving significant antibacterial activity. frontiersin.orgnih.govasm.orgkarger.com However, research specific to this compound and different pathogens has identified more nuanced targets. For instance, against Enterobacterales, a pharmacodynamic target of approximately 50% fT>MIC is suggested, while a lower target of around 30% fT>MIC is considered for Pseudomonas aeruginosa and Acinetobacter baumannii. nih.govasm.org

In a mouse model of thigh infection caused by Pseudomonas aeruginosa, a T>MIC of ≥17% was found to be predictive of clinical efficacy. nih.gov More recent clinical investigations, especially in critically ill populations, have indicated that higher targets are associated with better outcomes. In septic patients, a target of 70% fT>MIC was linked to favorable clinical results and an increased likelihood of clinical cure. frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net Studies in critically ill patients have assessed the probability of achieving various targets, including 40%, 60%, and 80% fT≥MIC. cmac-journal.ru

Table 1: Pharmacodynamic T>MIC Targets for this compound

| Target (%fT>MIC) | Pathogen/Condition | Source |

|---|---|---|

| ≥17% | Pseudomonas aeruginosa (in mouse model) | nih.gov |

| ~30% | Pseudomonas aeruginosa, Acinetobacter baumannii | nih.gov, asm.org |

| 40% | General target for carbapenems | nih.gov, asm.org, karger.com, frontiersin.org |

| ~50% | Enterobacterales | nih.gov, asm.org |

| 70% | Associated with favorable clinical outcomes in sepsis | frontiersin.org, nih.gov, nih.gov, researchgate.net, researchgate.net |

To assess the likelihood that a specific dosing regimen will achieve the desired pharmacodynamic target in a patient population, Monte Carlo simulations are employed. nih.govkarger.com These simulations use a population pharmacokinetic (PPK) model to generate thousands of simulated patient profiles, allowing for the calculation of the Probability of Target Attainment (PTA) across a range of MICs. uu.nlgardp.org A PTA of 90% or greater is often considered clinically acceptable. asm.org

PTA analyses for this compound have shown that the probability of success is dependent on several factors, most notably the patient's renal function (as measured by creatinine clearance, Clcr) and the susceptibility of the infecting organism (its MIC value). nih.govkarger.com

For example, simulations have demonstrated that against susceptible isolates of Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae, standard this compound regimens can achieve a PTA of ≥90% in bile. asm.orgresearchgate.net However, for less susceptible pathogens like Pseudomonas aeruginosa, higher doses or prolonged infusions are required to achieve adequate PTA. nih.govasm.orgkarger.comresearchgate.net One study found that for a MIC of 8 mg/L in critically ill patients, the PTA for achieving 60% fT≥MIC was only 45%, and for 80% fT≥MIC, it dropped to 15%. cmac-journal.ru In septic patients, a regimen of 300 mg every 6 hours resulted in only 60.22% of patients achieving the target for an MIC of 1 mg/L, whereas a dose of 600 mg every 6 hours increased the PTA to 81.47%. frontiersin.org

Table 2: Selected Probability of Target Attainment (PTA) Findings for this compound

| Pathogen | MIC (mg/L) | Dosing Regimen | PTA (%) | Patient Population | Source |

|---|---|---|---|---|---|

| E. coli, K. pneumoniae, E. cloacae | N/A (Breakpoint ≤0.5) | 0.3 g q8h (0.5h infusion) | ≥90 | Biliary tract infection | asm.org, researchgate.net |

| P. aeruginosa | N/A (Breakpoint ≤1) | 0.6 g q8h (0.5h infusion) | 71.9 | Biliary tract infection | asm.org, researchgate.net |

| Pathogen with MIC=1 | 1 | 300 mg q6h | 60.22 | Sepsis | frontiersin.org |

| Pathogen with MIC=1 | 1 | 600 mg q6h | 81.47 | Sepsis | frontiersin.org |

| Pathogen with MIC=2 | 2 | 600 mg q12h (3h infusion) | 100 (for 60% fT≥MIC) | Critically ill | cmac-journal.ru |

| Pathogen with MIC=8 | 8 | 600 mg q12h (3h infusion) | 45 (for 60% fT≥MIC) | Critically ill | cmac-journal.ru |

Research has established a direct link between the attainment of pharmacodynamic targets and the clinical success of this compound therapy. The most definitive correlation has been observed in patients with sepsis, where achieving a free drug concentration above the MIC for 70% of the dosing interval (70% fT>MIC) is significantly associated with favorable clinical outcomes. frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net This target has been identified as a predictor for clinical cure in this patient group. nih.gov

In animal models, specifically a mouse thigh infection model with P. aeruginosa, a T>MIC of 17% or more was predictive of therapeutic efficacy. nih.gov These findings underscore the importance of pharmacodynamic modeling in establishing dosing regimens that are most likely to result in positive clinical outcomes. antibiotics-chemotherapy.ru

Pharmacokinetics in Specific Patient Populations

The pharmacokinetic profile of this compound can be significantly altered in certain patient populations, necessitating specific research to ensure effective and safe use. The most studied of these are patients with sepsis and those with renal impairment.

Sepsis can induce significant pathophysiological changes that alter drug pharmacokinetics. Population pharmacokinetic (PPK) studies in septic patients have been conducted to characterize these changes for this compound. frontiersin.orgnih.govresearchgate.net These studies typically utilize a two-compartment model to describe the drug's disposition. frontiersin.orgfrontiersin.orgnih.govresearchgate.net

A key finding from these analyses is the identification of significant covariates that influence this compound's pharmacokinetic parameters. Creatinine clearance (CLCr) has been consistently identified as a major factor influencing this compound's clearance (CL). frontiersin.orgfrontiersin.orgnih.govresearchgate.net Additionally, blood urea nitrogen (BUN) has been shown to be a significant covariate for the intercompartmental clearance (Q) of the drug. frontiersin.orgfrontiersin.orgnih.govresearchgate.net The mean clearance of this compound in septic patients was found to be 8.33 L/h for a mean CLCr of 78.2 mL/min, which is comparable to that in non-septic adult patients. frontiersin.org However, the variability in these parameters within the septic population highlights the challenge in dosing. Standard daily dosages may be insufficient to achieve the desired pharmacodynamic target (e.g., 70% fT>MIC) in septic patients, particularly when treating pathogens with higher MICs. frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net

Table 3: Population Pharmacokinetic Parameters of this compound in Sepsis

| Parameter | Description | Finding/Value | Source |

|---|---|---|---|

| Model | Pharmacokinetic Model | Two-compartment model with first-order elimination | frontiersin.org, nih.gov, researchgate.net, frontiersin.org |

| CL | Clearance | Significantly influenced by Creatinine Clearance (CLCr) | frontiersin.org, nih.gov, researchgate.net, frontiersin.org |

| Q | Intercompartmental Clearance | Significantly influenced by Blood Urea Nitrogen (BUN) | [1, nih.gov, researchgate.net, frontiersin.org |

| Mean CL | Mean Clearance | 8.33 L/h (for mean CLCr of 78.2 mL/min) | frontiersin.org |

Given that this compound is primarily eliminated by the kidneys, its pharmacokinetics are substantially altered in patients with renal impairment. oup.com In these patients, the elimination of this compound is significantly prolonged, which is attributable to both decreased renal elimination and, to a lesser extent, decreased extrarenal clearance. nih.gov

In patients with end-stage renal disease who are not undergoing hemodialysis, the plasma elimination of this compound is mono-exponential, with a half-life that is significantly extended to approximately 4.35 to 4.4 hours. oup.comnih.gov

Hemodialysis has a profound impact on this compound's pharmacokinetics. The compound is effectively cleared by hemodialysis, with studies showing that approximately 90% of the drug is removed from the blood to the dialysate. oup.comnih.gov During a hemodialysis session, the plasma concentration of this compound exhibits two distinct elimination phases: a rapid phase during dialysis with a half-life of about 1.16 hours, and a slower phase after dialysis with a half-life of around 3.33 hours. oup.comnih.gov The clearance of this compound through the dialyzer (CLdia) has been calculated at approximately 7.0 L/h. oup.com

Table 4: Pharmacokinetic Parameters of this compound in End-Stage Renal Disease

| Parameter | Off Hemodialysis | On Hemodialysis | Source |

|---|

Pediatric Patient Populations

The pharmacokinetics of this compound in children have been characterized through population pharmacokinetic modeling. nih.govresearchgate.net Research indicates that a two-compartment model effectively describes the drug's disposition in pediatric patients. nih.govresearchgate.net Key covariates influencing this compound's pharmacokinetics in this population are creatinine clearance (CLcr) and total body weight (TBW). nih.govresearchgate.net Specifically, clearance (CL) and the volume of distribution of the central compartment (Vc) are significantly affected by these two parameters. nih.govresearchgate.net

One study involving 14 children established pharmacokinetic parameters following 30-minute intravenous infusions. nih.gov The results showed dose-dependent peak plasma levels, while the plasma half-life remained consistent across the tested doses. nih.gov

Pharmacokinetic-pharmacodynamic (PK-PD) analyses, often employing Monte Carlo simulations, are crucial for optimizing dosing strategies. nih.gov Such analyses have been used to predict the probability of achieving the desired pharmacodynamic target, which for carbapenems is typically the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) of the target pathogen. nih.gov A study performing a Monte Carlo simulation based on pharmacokinetic data from pediatric patients found that body weight and renal function were key determinants for rationalizing this compound regimens. nih.gov The simulation predicted that specific dosing regimens could provide sufficient target attainment probabilities against common pediatric pathogens like Streptococcus pneumoniae and Pseudomonas aeruginosa. nih.govnih.gov

Table 1: Pharmacokinetic Parameters of this compound in Pediatric Patients This table is interactive. Users can sort the data by clicking on the column headers.

| Parameter | Value | Study Population | Reference |

|---|---|---|---|

| Plasma Half-life | 0.84 hours | 14 children (6 mg/kg dose) | nih.gov |

| Plasma Half-life | 0.85 hours | 14 children (12 mg/kg dose) | nih.gov |

| Peak Plasma Level | 22.5 µg/mL | 14 children (6 mg/kg dose) | nih.gov |

| Peak Plasma Level | 29.9 µg/mL | 14 children (12 mg/kg dose) | nih.gov |

| Urinary Recovery | 54.5% - 76.1% | 14 children (6 mg/kg dose) | nih.gov |

| Urinary Recovery | 37.3% - 59.5% | 14 children (12 mg/kg dose) | nih.gov |

| Clearance (CL) | 0.0458 x CLcr (L/h) | 25 pediatric patients | nih.govresearchgate.net |

| Central Volume (Vc) | 0.162 x TBW (L) | 25 pediatric patients | nih.govresearchgate.net |

| Intercompartmental Clearance (Q) | 2.05 L/h | 25 pediatric patients | nih.govresearchgate.net |

| Peripheral Volume (Vp) | 1.73 L | 25 pediatric patients | nih.govresearchgate.net |

Geriatric Patient Populations

Pharmacokinetic studies of this compound in geriatric populations have been conducted to understand the impact of aging on the drug's disposition and to guide its use in this demographic. magtech.com.cnnih.govnih.govasm.org A comparative study involving healthy young volunteers (20-29 years), elderly volunteers (65-74 years), and very elderly volunteers (≥75 years) provided detailed insights into age-related changes. nih.govnih.govasm.org

The research found statistically significant age-related effects on the area under the plasma concentration-time curve (AUC), total body clearance (CLT), and renal clearance (CLR). nih.govnih.govasm.org As age increased, AUC values tended to rise, while both total body and renal clearance showed a decline. magtech.com.cnnih.govnih.govasm.org This is consistent with the known physiological decline in renal function and decrease in lean body mass associated with aging. nih.govnih.govasm.org A significant linear correlation has been observed between the renal clearance of this compound and creatinine clearance. nih.govnih.govchemicalbook.com

Despite these changes in clearance, the elimination half-life (t½β) and the cumulative urinary recovery of the unchanged drug did not show significant alterations across the different age groups. nih.govnih.govasm.org The steady-state volume of distribution showed a tendency to decrease with age, though not to a statistically significant degree. nih.govnih.govasm.orgchemicalbook.com

Importantly, the magnitude of these age-related pharmacokinetic changes is not considered to necessitate dosage adjustments in elderly patients who have normal renal function for their age. magtech.com.cnnih.govnih.govasm.orgchemicalbook.com However, for elderly individuals with severe renal impairment, a reduction in dosage is recommended. magtech.com.cn Studies evaluating the use of this compound in elderly patients with pneumonia have found that the drug does not tend to accumulate and is considered safe and appropriate at standard doses. nih.gov

Table 2: Comparative Pharmacokinetic Parameters of this compound in Young vs. Geriatric Volunteers (300 mg Dose) This table is interactive. Users can sort the data by clicking on the column headers.

| Parameter | Young (20-29 years) | Elderly (65-74 years) | Very Elderly (≥75 years) | Reference |

|---|---|---|---|---|

| Elimination Half-life (t½β) | 1.51 ± 0.42 h | 1.82 ± 1.14 h | 1.75 ± 0.23 h | nih.govasm.org |

| % Cumulative Urinary Recovery (%UR) | 52.6% ± 3.0% | 46.7% ± 7.4% | 50.1% ± 5.2% | nih.govasm.org |

Table 3: Comparative Pharmacokinetic Parameters of this compound in Young vs. Geriatric Volunteers (600 mg Dose) This table is interactive. Users can sort the data by clicking on the column headers.

| Parameter | Young (20-29 years) | Elderly (65-74 years) | Very Elderly (≥75 years) | Reference |

|---|---|---|---|---|

| Elimination Half-life (t½β) | 2.19 ± 0.64 h | 1.45 ± 0.36 h | 1.59 ± 0.18 h | nih.govasm.org |

| % Cumulative Urinary Recovery (%UR) | 53.1% ± 5.1% | 53.0% ± 4.8% | 47.1% ± 7.6% | nih.govasm.org |

Mechanisms of Antimicrobial Resistance and Strategies for Overcoming Them

Characterization of Bacterial Resistance Mechanisms to Biapenem

Bacterial resistance to this compound can arise through several mechanisms, primarily involving enzymatic degradation of the antibiotic, alterations in the target proteins, and changes in membrane permeability. These mechanisms can act individually or in concert to reduce the susceptibility of bacteria to this compound.

The primary mechanism of resistance to β-lactam antibiotics is the production of β-lactamases, enzymes that hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. plos.orgnih.gov While this compound is generally stable against many common β-lactamases, certain classes of these enzymes, particularly metallo-β-lactamases (MBLs), can effectively hydrolyze it. plos.orgnih.govpatsnap.com

MBLs, which belong to Class B of the Ambler classification system, utilize zinc ions in their active site to catalyze the hydrolysis of the β-lactam ring. mdpi.comnih.gov The inactivation of this compound by B2 metallo-β-lactamases involves the opening of the β-lactam ring. plos.orgnih.gov Following this, a series of conformational changes can lead to the formation of a bicyclic compound, which has been observed in studies of the metallo-β-lactamase CphA. plos.orgnih.gov Studies have shown that the bicyclic derivative of this compound has a significant affinity for B2 MBLs, suggesting that modifications of this compound could be a potential avenue for developing clinically effective inhibitors of these enzymes. plos.orgnih.gov

The dynamics of β-lactamase inhibition are critical to the efficacy of β-lactam antibiotics. While this compound is a substrate for certain β-lactamases, it can also act as an inhibitor of others. The trans configuration of the substituents on the β-lactam ring in this compound contributes to its stability against many β-lactamases. researchgate.net

Table 1: this compound Activity against β-Lactamase-Producing Strains

| Organism | β-Lactamase Class | This compound Activity | Reference |

|---|---|---|---|

| Enterobacteriaceae | Various | Generally active; MIC90 0.03 to 1 mg/l. | nih.gov |

| Pseudomonas aeruginosa | Various | Active; MIC90 of 1 mg/l. | nih.gov |

| Carbapenemase-producing K. pneumoniae (OXA-48, NDM) | Class D, Class B | No significant advantage over imipenem (B608078) and meropenem (B701). | cmac-journal.ru |

| Acinetobacter baumannii expressing OXA-type carbapenemases | Class D | Good activity. | thaiscience.info |

The bactericidal action of this compound, like other β-lactam antibiotics, results from its ability to bind to and inactivate penicillin-binding proteins (PBPs). patsnap.comnih.gov PBPs are essential enzymes involved in the final stages of peptidoglycan synthesis, which is a critical component of the bacterial cell wall. nih.govasm.org By inhibiting these enzymes, this compound disrupts cell wall synthesis, leading to cell lysis and death. patsnap.com

Resistance to β-lactam antibiotics can emerge through modifications in the structure of PBPs, which reduce the binding affinity of the antibiotic. taylorandfrancis.com In Streptococcus pneumoniae, PBPs 2X, 2B, and 1A are frequently associated with β-lactam resistance. asm.org Crystal structure analysis of this compound complexed with PBP 2X and PBP 1A from S. pneumoniae has revealed that the C-2 side chains of this compound form hydrophobic interactions with conserved tryptophan and threonine residues within the active site of these proteins. asm.orgresearchgate.net These interactions are crucial for the binding of carbapenems to PBPs. asm.orgresearchgate.net Mutations in the genes encoding these PBPs can lead to amino acid alterations that diminish the binding efficiency of this compound, thereby conferring resistance.

In Gram-negative bacteria, the outer membrane acts as a permeability barrier that antibiotics must cross to reach their PBP targets in the periplasmic space. wikipedia.orgmdpi.com Alterations in the outer membrane, particularly the loss or modification of porin channels, can significantly reduce the influx of antibiotics, leading to resistance. mdpi.comnih.govfrontiersin.org

In Pseudomonas aeruginosa, the outer membrane permeability of carbapenems is a key determinant of their activity. nih.gov Studies have shown that this compound has a relatively high rate of penetration across the P. aeruginosa outer membrane compared to other β-lactams like ceftazidime. nih.gov The porin channels OprD and OpdP have been identified as playing a synergistic role in the uptake of this compound. researchgate.net A decrease in the expression or functional alteration of these porins can lead to reduced intracellular concentrations of this compound, contributing to resistance. wikipedia.orgresearchgate.net The permeability coefficient for this compound is significantly lower in strains lacking OprD and OpdP compared to the wild-type strain. researchgate.net

Table 2: Permeability Coefficients of β-Lactams in Pseudomonas aeruginosa

| Antibiotic | Permeability Coefficient (x 10-6 cm/s) | Reference |

|---|---|---|

| This compound (BIPM) | High rate of penetration | nih.gov |

| Imipenem (IPM) | 2.33 ± 0.33 | nih.gov |

| Ceftazidime (CAZ) | 0.40 ± 0.10 | nih.gov |

In Vitro and In Vivo Resistance Induction Studies

Studies on the induction of resistance to this compound both in laboratory settings (in vitro) and in animal models (in vivo) are essential for understanding the potential for resistance development during therapy. Research has demonstrated that this compound exhibits dose-dependent activity against susceptible bacterial strains. nih.govnih.gov

In studies involving Mycobacterium tuberculosis, this compound has shown activity against both drug-susceptible and rifampicin-resistant strains. nih.govnih.gov In a mouse model, this compound demonstrated clear dose-dependent bactericidal activity. nih.govnih.gov Importantly, in vitro experiments have shown that co-exposure of M. tuberculosis to rifampicin (B610482) and this compound can prevent the selection of phenotypically resistant mutants to these drugs. nih.gov

Combination Therapy Approaches for Resistance Mitigation

To combat the rise of this compound-resistant bacteria, combination therapy has emerged as a promising strategy. nih.govnih.gov This approach involves pairing this compound with another antimicrobial agent to enhance its efficacy and overcome resistance mechanisms.

One approach is to combine this compound with a β-lactamase inhibitor. nih.gov For instance, ME107 has been shown to inhibit metallo-β-lactamases like IMP-1 and VIM-2, thereby enhancing the activity of this compound against Pseudomonas aeruginosa. nih.gov

Another strategy involves combining this compound with other classes of antibiotics. Studies have investigated the synergistic activity of this compound with agents such as sulbactam, colistin (B93849), and fosfomycin (B1673569) against multidrug-resistant Acinetobacter baumannii. researchgate.net In one study, the combination of colistin with this compound showed a synergistic effect against all tested strains of MDR-A. baumannii. researchgate.net Similarly, the combination of this compound and rifampicin has demonstrated synergistic bactericidal activity against drug-susceptible M. tuberculosis both in vitro and in a mouse model. nih.govnih.gov

Table 3: Synergistic Effects of this compound in Combination Therapy

| Combination | Target Organism | Observed Effect | Reference |

|---|---|---|---|

| This compound + Colistin | Multidrug-resistant Acinetobacter baumannii | 100% synergistic effect (FICI ≤ 0.5). | researchgate.net |

| This compound + Fosfomycin | Multidrug-resistant Acinetobacter baumannii | Synergistic pattern and MIC improvement. | researchgate.net |

| This compound + Rifampicin | Mycobacterium tuberculosis (H37Rv) | Synergistic bactericidal activity in vitro and in vivo. | nih.govnih.gov |

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituents on Antimicrobial Activity and Stability

Role of the 1β-Methyl Group

A key structural feature that distinguishes biapenem and other newer carbapenems from earlier compounds like imipenem (B608078) is the presence of a 1β-methyl group. This small alkyl substituent provides a significant degree of stability against hydrolysis by DHP-I. nih.gov The presence of this methyl group means that this compound does not require co-administration with a DHP-I inhibitor, such as cilastatin (B194054). researchgate.net This inherent stability enhances its pharmacokinetic profile and simplifies its clinical application. The introduction of the 1β-methyl group has been shown to decrease the antagonistic effect of carbapenems on the antipseudomonal activity of other β-lactams, a phenomenon linked to a reduced induction of β-lactamase in Pseudomonas aeruginosa.

Influence of C-2 Side Chain Modifications

The C-2 side chain of carbapenems is a primary determinant of their antibacterial spectrum and potency. This compound possesses a unique and unusual positively charged 'bicyclotriazolium' sulfur-linked C-2 bicyclic ring system, which contributes to its distinctive properties. nih.gov This complex side chain is believed to be responsible for this compound's broad antibacterial spectrum and enhanced enzymatic stability. nih.gov

Studies have shown that modifications to the C-2 side chain can significantly impact antimicrobial activity. For instance, the basicity or cationic character of the C-2 side chain has been found to influence activity against specific pathogens. A reduction in the basicity of the C-2 side chain in carbapenems has been correlated with increased antimicrobial and bactericidal activity against Haemophilus influenzae. This is attributed to an increased affinity for penicillin-binding proteins (PBPs) 4 and 5 in this organism.

The nature of the C-2 side chain also plays a role in the neurotoxicity of carbapenems. The unique bicyclotriazolium group in this compound appears to contribute to a lower potential to inhibit the gamma-aminobutyric acid (GABA) receptor, making it a weaker convulsant compared to some other carbapenems. researchgate.net

Molecular Interactions with Penicillin-Binding Proteins

The bactericidal action of this compound, like all β-lactam antibiotics, results from the inhibition of bacterial cell wall synthesis through the covalent binding to and inactivation of high-molecular-weight penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall.

This compound exhibits a strong binding affinity for key PBPs in both Gram-positive and Gram-negative bacteria. In Escherichia coli and Pseudomonas aeruginosa, it binds most strongly to PBP 2. nih.gov Additionally, this compound shows a strong affinity for PBP 1a of E. coli and PBP 1b of P. aeruginosa. nih.gov In the case of Staphylococcus aureus, it demonstrates high affinity for PBP 1. nih.gov

Crystallographic studies have provided detailed insights into the molecular interactions between this compound and PBPs. The C-2 side chain of this compound forms hydrophobic interactions with specific amino acid residues within the active sites of PBPs. For example, in Streptococcus pneumoniae, the C-2 side chain of this compound interacts with Trp374 and Thr526 of PBP 2X and with Trp411 and Thr543 of PBP 1A. patsnap.com These hydrophobic interactions are considered crucial for the effective binding and subsequent inactivation of these essential bacterial enzymes. patsnap.com

Rational Design for Enhanced Therapeutic Profiles

The principles of rational drug design aim to systematically modify a lead compound to improve its therapeutic properties, such as potency, spectrum of activity, and pharmacokinetic profile, while minimizing adverse effects. This approach relies on a detailed understanding of the drug's mechanism of action and its interactions with biological targets.

While specific programs detailing the rational design of this compound analogs for enhanced therapeutic profiles are not extensively documented in publicly available literature, the broader field of carbapenem (B1253116) research provides insights into potential strategies. One key area of focus is overcoming mechanisms of bacterial resistance. Rational design could be employed to develop this compound derivatives that are less susceptible to hydrolysis by emerging carbapenemases, a significant clinical threat. This could involve modifying the carbapenem core or the C-2 side chain to sterically hinder the approach of these enzymes without compromising PBP affinity.

Another avenue for rational design is the enhancement of penetration through the outer membrane of Gram-negative bacteria, a critical barrier for many antibiotics. Strategies could involve leveraging porin permeation properties in the design of new C-2 side chains to improve uptake into the bacterial cell. nih.gov By combining computational modeling with synthetic chemistry, it may be possible to design novel this compound analogs with optimized properties to combat multidrug-resistant pathogens.

Immunomodulatory and Anti Inflammatory Research

Modulation of Host Immune Responses During Infection

Biapenem has been shown to be a potent modulator of both innate and adaptive immunity, particularly in the context of mycobacterial infections. Studies indicate that it can enhance the host's defense mechanisms, contributing to a more effective immune response against pathogens.

This compound has a notable impact on macrophages, key cells of the innate immune system. Research demonstrates that this compound treatment leads to the activation of macrophages, skewing them towards a pro-inflammatory M1 phenotype. This is characterized by increased levels of reactive oxygen species (ROS) and activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This M1 polarization is crucial for enhancing the antimicrobial activity of macrophages.

The table below summarizes the key effects of this compound on macrophage activation based on available research findings.

| Feature | Effect of this compound | Reference |

| Phenotypic Shift | Promotes M1 macrophage phenotype | |

| Signaling Pathway | Augments p38 MAPK signaling | |

| Antimicrobial Activity | Boosted | |

| Co-stimulatory Molecules | Enhanced expression |

The influence of this compound extends to the adaptive immune system, specifically impacting T-cell responses. The activated macrophages, primed by this compound, play a vital role in the subsequent activation and priming of CD4+ and CD8+ T-cells. Furthermore, this compound treatment has been found to significantly amplify the polarization of T lymphocytes towards inflammatory Th1 and Th17 subsets. This shift is beneficial for the host as it promotes a cellular immune response critical for clearing infections like tuberculosis. Additionally, this compound aids in the generation of a long-lived central memory T-cell subset, which is crucial for providing long-term immunity and preventing disease recurrence.

The following table outlines the observed effects of this compound on T-cell activation and differentiation.

| T-Cell Subset | Effect of this compound | Significance | Reference |

| CD4+ and CD8+ T-Cells | Enhanced activation | Primes adaptive immunity | , |

| Th1 and Th17 Cells | Amplified polarization | Promotes inflammatory response to infection | ,, |

| Central Memory T-Cells | Generation supported | Contributes to long-term protective immunity | ,, |

In line with its role in promoting a pro-inflammatory response to infection, this compound enhances the expression of pro-inflammatory cytokines. The activated M1 macrophages secrete these cytokines, which are essential for orchestrating the immune response. Notably, T-cells stimulated in the presence of this compound show enhanced production of IFN-γ, a cytokine with a protective role against pathogens like M.tb. There is also a significant increase in IL-17, another pro-inflammatory cytokine that contributes to long-term immunity.

| Cytokine | Effect of this compound Treatment | Role in Immunity | Reference |

| Pro-inflammatory Cytokines (general) | Enhanced expression | Orchestrates immune response | |

| Interferon-gamma (IFN-γ) | Enhanced production by T-cells | Protective role against intracellular pathogens | |

| Interleukin-17 (IL-17) | Significantly increased | Imparts long-term immunity |

Investigation of Anti-Inflammatory Pathways

Beyond its pro-inflammatory role in the context of an active infection, this compound also exhibits anti-inflammatory effects by modulating specific signaling pathways. This suggests a capacity to regulate and potentially dampen excessive inflammation, which can be detrimental to the host.

This compound has been found to regulate the Toll-Like Receptor (TLR) signaling pathway. Specifically, in studies investigating lung injury induced by particulate matter, this compound was shown to reduce the upregulation of Toll-like receptor 4 (TLR4) and its downstream adaptor protein, MyD88. This inhibition of the TLR4-MyD88 pathway correlates with a reduction in inflammation, indicating a direct anti-inflammatory mechanism of action. By downregulating this key innate immune signaling pathway, this compound can help to control the inflammatory cascade.

Research indicates that this compound can also modulate the autophagy pathway, which is intrinsically linked to inflammation and cellular homeostasis. The anti-inflammatory effect of this compound has been associated with its ability to prevent excessive autophagy through the activation of the mTOR (mammalian target of rapamycin) pathway. Studies have shown that this compound increases the phosphorylation of mTOR, which in turn suppresses the levels of autophagy-related proteins like LC3 II and Beclin 1. This suggests that this compound's anti-inflammatory properties are, in part, due to its regulation of the mTOR-autophagy axis.

The interplay between these pathways is highlighted in the following table:

| Pathway | Effect of this compound | Downstream Consequence | Reference |

| TLR4-MyD88 | Reduces expression/upregulation | Reduction of inflammatory cytokines and oxidants | |

| PI3K/Akt/mTOR | Increases phosphorylation (activation) | Inhibition of excessive autophagy | |

| Autophagy (LC3 II, Beclin 1) | Suppressed expression | Contributes to anti-inflammatory effect |

Therapeutic Potential Beyond Antimicrobial Action (e.g., Lung Injury Modulation)

Beyond its well-established role as a potent antimicrobial agent, emerging research has illuminated the potential of this compound to exert immunomodulatory and anti-inflammatory effects. nbinno.com This has opened avenues for its repositioning in therapeutic areas beyond the treatment of bacterial infections, with a notable focus on the modulation of lung injury. nih.gov Studies have begun to unravel the mechanisms by which this compound can influence host immune responses, suggesting a broader clinical utility for this carbapenem (B1253116) antibiotic. nih.govnih.gov

One significant area of investigation has been its application in particulate matter-induced lung injury. nih.gov Research in a mouse model demonstrated that this compound can effectively reduce pathological lung injury, decrease the lung wet/dry weight ratio, and mitigate hyperpermeability caused by PM2.5 exposure. nih.gov The administration of this compound was shown to inhibit the infiltration of inflammatory cells into lung tissue and suppress the production of inflammatory cytokines. nih.gov

The anti-inflammatory effects of this compound in this context are linked to its ability to regulate key signaling pathways. nih.gov Specifically, it has been shown to reduce the expression of Toll-like receptor 4 (TLR4) and MyD88, critical components of the innate immune response. nih.gov Furthermore, this compound was found to increase the phosphorylation of the mammalian target of rapamycin (B549165) (mTOR) and prevent autophagy, suggesting a complex mechanism of action in modulating inflammatory processes within the lungs. nih.gov

Table 1: Effects of this compound on Particulate Matter (PM2.5)-Induced Lung Injury in a Mouse Model

| Parameter Measured | Effect of PM2.5 Exposure | Effect of this compound Treatment |

| Pathological Lung Injury | Increased | Reduced nih.gov |

| Lung Wet/Dry Weight Ratio | Increased | Reduced nih.gov |

| Vascular Hyperpermeability | Increased | Reduced nih.gov |

| Myeloperoxidase (MPO) Activity | Enhanced | Inhibited nih.gov |

| Inflammatory Cytokines in BALF | Increased | Decreased nih.gov |

| Total Protein in BALF | Increased | Decreased nih.gov |

| Lymphocyte Count in BALF | Increased | Suppressed nih.gov |

| TLR4 and MyD88 Expression | Increased | Suppressed nih.gov |

| mTOR Phosphorylation | - | Increased nih.gov |

| Autophagy-Related Proteins | Increased | Suppressed nih.gov |

BALF: Bronchoalveolar Lavage Fluid

Further evidence of this compound's immunomodulatory capabilities comes from studies on Mycobacterium tuberculosis (M.tb) infection. nih.govnih.gov This research indicates that this compound's therapeutic potential is not limited to its direct anti-mycobacterial activity but also involves the modulation of the host's innate and adaptive immune systems. nih.govnih.gov In macrophages, this compound treatment has been observed to increase the production of reactive oxygen species (ROS), activate p38 signaling, and enhance the secretion of pro-inflammatory cytokines, which is indicative of a shift towards an M1 macrophage phenotype. nih.gov

This activation of the innate immune response by this compound further influences adaptive immunity. nih.gov Studies have shown that this compound treatment can lead to the activation of CD4+ and CD8+ T-cells in both the lungs and spleen of infected mice. nih.gov Moreover, it promotes the polarization of T lymphocytes towards the Th1 and Th17 inflammatory subsets, which are crucial for controlling M.tb infection. nih.gov A significant finding is that this compound treatment may also contribute to the generation of a long-lived central memory T-cell subset, which could play a role in reducing the recurrence of tuberculosis. nih.govnih.gov

Table 2: Immunomodulatory Effects of this compound in the Context of Mycobacterium tuberculosis Infection

| Immune Component | Observed Effect of this compound Treatment |

| Innate Immunity | |

| Macrophages | Augments activation via p38 signaling nih.govnih.gov |

| Pro-inflammatory Cytokines | Enhanced expression nih.gov |

| Co-stimulatory Molecules | Enhanced expression nih.gov |

| Adaptive Immunity | |

| CD4+ and CD8+ T-cells | Primed and activated in lungs and spleen nih.gov |